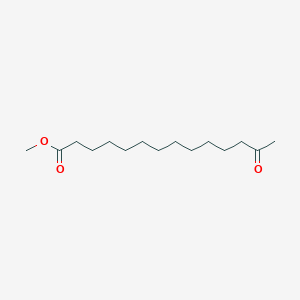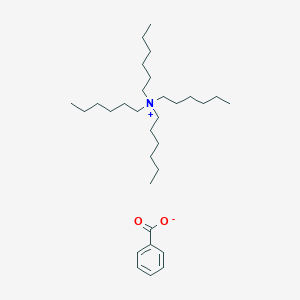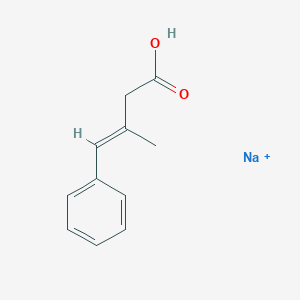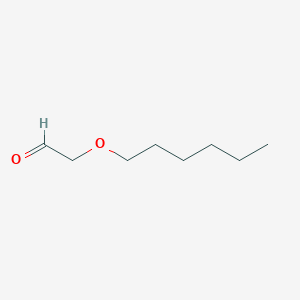
(Hexyloxy)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexyloxy)acetaldehyde is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a characteristic odor and is also known as 2-(hexyloxy)acetaldehyde.
Applications De Recherche Scientifique
(Hexyloxy)acetaldehyde is used in various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Hexyloxy)acetaldehyde is not fully understood. However, it is believed to act as an electrophile and react with nucleophiles such as amines and alcohols to form adducts. These adducts can then be used as building blocks for the synthesis of various compounds.
Effets Biochimiques Et Physiologiques
(Hexyloxy)acetaldehyde has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
(Hexyloxy)acetaldehyde has several advantages for lab experiments. It is readily available, easy to handle, and relatively inexpensive. However, its toxicity and potential health hazards make it challenging to work with, requiring proper safety precautions.
Orientations Futures
There are several future directions for the use of (Hexyloxy)acetaldehyde in scientific research. One potential area of research is the development of new synthetic methodologies using (Hexyloxy)acetaldehyde as a building block. Another area of research is the study of the biochemical and physiological effects of (Hexyloxy)acetaldehyde on living organisms.
Conclusion:
In conclusion, (Hexyloxy)acetaldehyde is a chemical compound that has several scientific research applications. Its unique properties make it a valuable reagent in organic synthesis and a building block for the synthesis of various compounds. However, its toxicity and potential health hazards require proper safety precautions when handling. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
(Hexyloxy)acetaldehyde is synthesized by the reaction of 2-hydroxyacetaldehyde with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as ether or chloroform. The product is then purified by distillation or recrystallization.
Propriétés
Numéro CAS |
17597-96-5 |
|---|---|
Nom du produit |
(Hexyloxy)acetaldehyde |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-hexoxyacetaldehyde |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-7-10-8-6-9/h6H,2-5,7-8H2,1H3 |
Clé InChI |
NNBJGVGKBIFRHE-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC=O |
SMILES canonique |
CCCCCCOCC=O |
Autres numéros CAS |
17597-96-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





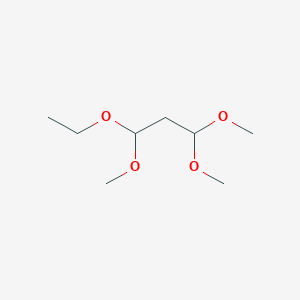
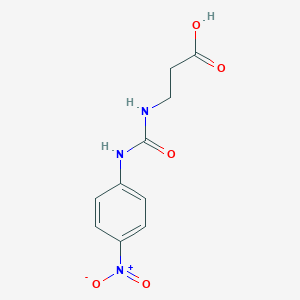
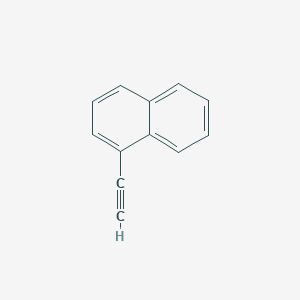
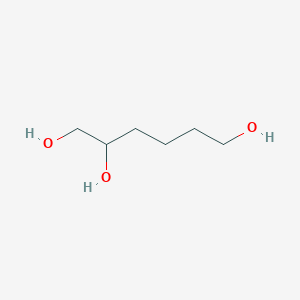
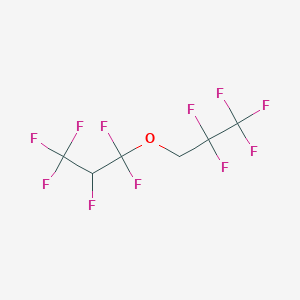
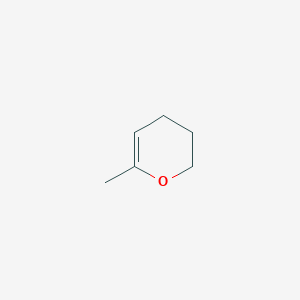
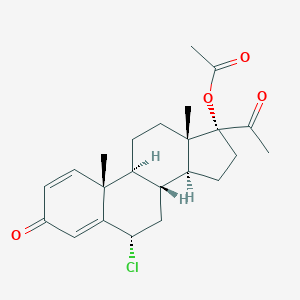
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
